molecular formula C18H15ClN2O3S B2893845 2-(4-chlorophenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 330201-57-5

2-(4-chlorophenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Numéro de catalogue: B2893845
Numéro CAS: 330201-57-5
Poids moléculaire: 374.84
Clé InChI: JDUROVFYOVLCLN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Structure and Key Features 2-(4-Chlorophenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (hereafter referred to as the target compound) is a thiazole-based acetamide derivative characterized by:

  • A 4-chlorophenoxy group attached to the acetamide backbone.
  • A 4-methoxyphenyl-substituted thiazole ring linked via an amide bond.
  • A molecular formula of C₁₈H₁₅ClN₂O₃S (exact mass: 374.05 g/mol).

The compound has garnered attention for its antitumor activity, particularly against human cancer cell lines such as HCT-1, SF268, and MCF-7, as demonstrated in MTT assays . Its design leverages the bioisosteric replacement strategy, where the thiazole ring enhances metabolic stability and the chlorophenoxy group contributes to hydrophobic interactions with biological targets .

Propriétés

IUPAC Name

2-(4-chlorophenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3S/c1-23-14-6-2-12(3-7-14)16-11-25-18(20-16)21-17(22)10-24-15-8-4-13(19)5-9-15/h2-9,11H,10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUROVFYOVLCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

2-(4-chlorophenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, particularly its anticancer, antifungal, and antibacterial activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C18H15ClN2O2S
  • Molecular Weight : 342.41 g/mol
  • CAS Number : 23421-57-0

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound.

  • Mechanism of Action : The compound exhibits cytotoxic effects on various cancer cell lines. The presence of the thiazole moiety is crucial for enhancing its anticancer activity. Research indicates that modifications in the phenyl ring can significantly impact efficacy. For instance, compounds with electron-donating groups showed increased activity against cancer cells .
Cell LineIC50 (µM)Reference
HeLa7.01 ± 0.60
A5498.55 ± 0.35
MCF-714.31 ± 0.90

Antifungal Activity

The compound also demonstrates antifungal properties, particularly against strains like Candida albicans. The antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit key enzymatic processes.

  • Case Study : A study evaluated various thiazole derivatives for antifungal activity, showing that modifications in substituents led to enhanced efficacy against pathogenic fungi .

Antibacterial Activity

The antibacterial activity of thiazole derivatives has been well-documented. The compound has shown effectiveness against several bacterial strains.

  • Mechanism : The antibacterial action is believed to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of specific functional groups significantly influences the biological activity of the compound:

  • Chloro Group : Enhances lipophilicity and cellular uptake.
  • Methoxy Group : Contributes to increased electron density, improving interaction with biological targets.
  • Thiazole Ring : Essential for maintaining biological activity across various assays.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of this compound:

  • Study on Antitumor Activity : A comparative analysis was performed on several thiazole derivatives, revealing that compounds similar to this compound exhibited significant growth inhibition in cancer cell lines compared to standard chemotherapeutics .
  • Antifungal Efficacy Assessment : In vitro tests demonstrated that this compound effectively inhibited the growth of Candida species, suggesting potential as a therapeutic agent in treating fungal infections .

Comparaison Avec Des Composés Similaires

Structural Analogues in the Thiazole-Acetamide Class

The target compound belongs to a broader family of thiazole-acetamide derivatives. Key structural analogues include:

Compound Name Structural Modifications Key Biological Activity Reference
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (Compound 16, ) Replaces chlorophenoxy with phenylpiperazine; retains 4-methoxyphenyl-thiazole. MMP inhibition (anti-inflammatory)
Les-3166 () Incorporates a benzothiazole-thioxothiazolidinone hybrid scaffold. Potent antitumor activity (IC₅₀: <5 µg/mL)
N-(4-(m-Chlorophenyl)-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide (3g, ) Substitutes chlorophenyl at thiazole and adds thiazolidinone moiety. α-Glucosidase inhibition (63% at 100 µM)
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 15, ) Fluorophenyl-piperazine replaces chlorophenoxy; p-tolyl replaces 4-methoxyphenyl. MMP inhibition (anti-inflammatory)

Key Observations :

  • Thiazolidinone hybrids (e.g., Les-3166) show superior antitumor activity due to dual inhibition of kinases and DNA topoisomerases, a feature absent in the target compound .
  • Substitution at the thiazole 4-position (e.g., 4-methoxyphenyl vs. m-chlorophenyl) significantly impacts target specificity. For example, 3g () inhibits α-glucosidase, whereas the target compound is selective for cancer cells .
Physical and Chemical Properties
Property Target Compound Compound 16 () Les-3166 ()
Melting Point Not reported 281–282°C >300°C (decomposes)
Molecular Weight 374.05 g/mol 408.52 g/mol 532.98 g/mol
Polarity (Rf) Not reported 0.62 (CHCl₃:MeOH = 9:1) 0.45 (EtOAc:Hexane = 1:1)
Elemental Analysis C: 59.67%, H: 5.23%, N: 12.66% () C: 59.65%, H: 5.23%, N: 12.65% Not reported

Key Observations :

  • The target compound shares similar elemental composition with piperazine-containing analogues (e.g., Compound 16), suggesting comparable synthetic pathways .
  • Higher molecular weight in Les-3166 correlates with its extended heterocyclic system, which may reduce solubility but enhance target binding .

Key Observations :

  • The target compound exhibits moderate antitumor activity compared to quinazoline sulfonamide derivatives (e.g., Compound 38), which show higher potency due to sulfonyl group interactions with kinase ATP pockets .
  • Lack of anti-inflammatory data for the target compound highlights a research gap compared to MMP inhibitors like Compound 16 .

Q & A

Basic: What are the established synthetic routes for 2-(4-chlorophenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Step 1: Preparation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones under reflux in ethanol .
  • Step 2: Coupling the thiazole intermediate with 4-chlorophenoxyacetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane (DCM) at 0–5°C .
  • Optimization: Reaction yields (60–75%) are maximized by controlling temperature, using dry solvents, and employing catalysts like triethylamine. Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane) and monitored by TLC .

Basic: Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions (e.g., methoxy at δ 3.8 ppm, thiazole protons at δ 7.2–8.1 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak at m/z 414.86 (C20H15ClN2O4S) .
  • Infrared (IR) Spectroscopy: Peaks at 1650 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C-O-C ether) confirm functional groups .

Advanced: What methodological approaches are recommended to evaluate its potential as an antimicrobial or anticancer agent?

  • In Vitro Assays:
    • Antimicrobial: Broth microdilution (MIC against S. aureus and E. coli) and time-kill kinetics .
    • Anticancer: MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC50 determination .
  • Molecular Docking: Simulate interactions with targets (e.g., E. coli DNA gyrase or human topoisomerase II) using AutoDock Vina. Prioritize compounds with binding energies < −8.0 kcal/mol .

Advanced: How can researchers investigate the compound’s mechanism of action against biological targets?

  • Enzyme Inhibition: Measure inhibition constants (Ki) for enzymes like cytochrome P450 or kinases via fluorometric assays .
  • Receptor Binding: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD) to receptors like EGFR .
  • Cellular Imaging: Fluorescently labeled analogs (e.g., BODIPY conjugates) track subcellular localization in live cells .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies to optimize bioactivity?

  • Substituent Variation: Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., dimethylamino) groups to modulate electronic effects .
  • Scaffold Hybridization: Fuse the thiazole ring with pyridine or triazole moieties to enhance solubility and target selectivity .
  • Computational QSAR: Develop 3D-QSAR models (e.g., CoMFA) using bioactivity data to predict optimal substituent patterns .

Advanced: How should researchers address contradictions in reported biological activity data?

  • Assay Validation: Cross-validate results using orthogonal methods (e.g., ATP-based viability assays vs. apoptosis markers like caspase-3) .
  • Purity Verification: Reanalyze compound batches via HPLC (>98% purity) to exclude impurities as confounding factors .
  • Pharmacokinetic Profiling: Assess metabolic stability (e.g., liver microsome assays) to explain discrepancies between in vitro and in vivo efficacy .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.